molecular formula C24H22FN3O4 B2870778 2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 1210168-34-5

2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2870778
CAS No.: 1210168-34-5
M. Wt: 435.455
InChI Key: YMNQXSDHDGVFSY-UHFFFAOYSA-N
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Description

2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a synthetic small molecule characterized by a piperazine core functionalized with a 4-fluorophenyl cyclopropanecarbonyl group and an isoindoline-1,3-dione moiety linked via a 2-oxoethyl chain. The isoindoline-1,3-dione group is a common pharmacophore in medicinal chemistry, often associated with bioactivity in kinase inhibition or apoptosis induction .

Properties

IUPAC Name

2-[2-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c25-16-7-5-15(6-8-16)19-13-20(19)22(30)27-11-9-26(10-12-27)21(29)14-28-23(31)17-3-1-2-4-18(17)24(28)32/h1-8,19-20H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNQXSDHDGVFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4CC4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2. This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Piperazine Substituent Linker Terminal Group
Target Compound 2-(4-Fluorophenyl)cyclopropanecarbonyl 2-oxoethyl Isoindoline-1,3-dione
2-(4-(4-(4-Chloro-2-fluorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione (9l) 4-(4-Chloro-2-fluorophenyl)piperazin-1-yl Butyl Isoindoline-1,3-dione
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate 2-Fluorobenzoyl 2-oxoethyl 4-Hydroxyphenyl ketone
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 9H-fluoren-9-ylmethoxycarbonyl Acetic acid N/A
  • Target vs. 9l : The target compound uses a cyclopropanecarbonyl group, whereas 9l employs a chlorinated fluorophenylpiperazine. The 2-oxoethyl linker in the target compound may enhance hydrogen bonding compared to 9l’s butyl chain.
  • Target vs. 4-(2-Fluorobenzoyl) derivative : The cyclopropane ring in the target compound likely increases metabolic stability over the 2-fluorobenzoyl group, which is prone to hydrolysis.

Pharmacological Comparison

While direct data for the target compound are lacking, insights can be drawn from structurally related compounds:

  • Naftopidil and Prazosin : These α1-adrenoceptor blockers induce apoptosis in cancer cells via caspase-3/-8 activation. The target compound’s isoindoline-dione moiety may similarly interact with apoptotic pathways, though its cyclopropane group could modulate receptor affinity.
  • Compound 9l : No bioactivity data are provided, but the chloro-fluorophenyl group may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s polar 2-oxoethyl linker.

Physicochemical Properties

Property Target Compound Compound 9l 4-(2-Fluorobenzoyl) Derivative
Melting Point Not reported 89–91°C Pale-yellow solid (mp not specified)
Solubility Likely moderate (polar 2-oxoethyl linker) Low (butyl linker) Moderate (hydroxyphenyl group)
NMR Characteristics Aromatic δ ~7.8 (isoindoline), δ ~3.5 (piperazine) δ 7.83 (isoindoline), δ 3.73 (piperazine) δ 7.10–6.84 (fluorophenyl)

Preparation Methods

Palladium-Catalyzed Aminocarbonylation

Methyl 2-iodobenzoate undergoes aminocarbonylation with primary amines under 1 atm CO in the presence of Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ in toluene at 95°C. This yields 2-substituted isoindoline-1,3-diones with >75% efficiency. For the target compound, methyl 2-iodobenzoate reacts with 2-aminoethanol to install the oxoethyl side chain precursor.

Key Conditions

  • Catalyst: Pd(OAc)₂/PPh₃
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Toluene
  • Temperature: 95°C
  • Yield: 76%

Functionalization of the Oxoethyl Side Chain

The oxoethyl bridge (-CH₂-C(=O)-) links the isoindoline-1,3-dione to the piperazine ring. This is achieved via nucleophilic acyl substitution or alkylation.

Bromoethyl Intermediate Preparation

Reaction of 2-(hydroxyethyl)isoindoline-1,3-dione with PBr₃ in dichloromethane converts the hydroxyl group to a bromide, yielding 2-(2-bromoethyl)isoindoline-1,3-dione.

Reaction Scheme
$$
\text{2-(HOCH}2\text{CH}2\text{)C}8\text{H}3\text{NO}2 + \text{PBr}3 \rightarrow \text{2-(BrCH}2\text{CH}2\text{)C}8\text{H}3\text{NO}2 + \text{H}3\text{PO}_3
$$

Piperazine Coupling

The bromoethyl derivative reacts with piperazine in acetonitrile under reflux with K₂CO₃ as a base. This SN2 substitution installs the piperazine moiety, forming 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione.

Optimization Data

Parameter Value
Solvent Acetonitrile
Base K₂CO₃ (3 equiv)
Temperature 80°C, 12 h
Yield 68%

Synthesis of 2-(4-Fluorophenyl)cyclopropanecarbonyl Chloride

The cyclopropane fragment is synthesized via a [2+1] cycloaddition, followed by carbonyl activation.

Cyclopropanation of 4-Fluorostyrene

4-Fluorostyrene reacts with ethyl diazoacetate in the presence of Cu(acac)₂ to form ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate. Hydrogenation of the ester with LiAlH₄ yields 2-(4-fluorophenyl)cyclopropanemethanol, which is oxidized to the carboxylic acid using Jones reagent.

Reaction Metrics

  • Cyclopropanation Yield: 62%
  • Oxidation Yield: 85%

Acyl Chloride Formation

The carboxylic acid is treated with oxalyl chloride in dichloromethane with catalytic DMF, yielding 2-(4-fluorophenyl)cyclopropanecarbonyl chloride.

$$
\text{RCOOH} + \text{ClCOCOCl} \rightarrow \text{RCOCl} + \text{CO}_2 + \text{HCl}
$$

Final Assembly: Piperazine Acylation

The piperazine nitrogen is acylated with 2-(4-fluorophenyl)cyclopropanecarbonyl chloride to complete the synthesis.

Coupling Conditions

2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione reacts with the acyl chloride in dichloromethane using triethylamine as a base. The reaction proceeds at 0°C to room temperature for 6 h.

Purification

  • Method: Column chromatography (SiO₂, ethyl acetate/iso-hexane gradient)
  • Purity: >95% (HPLC)
  • Overall Yield: 54%

Alternative Methodologies and Comparative Analysis

Solid-Phase Synthesis

Immobilization of the isoindoline-1,3-dione core on Wang resin allows sequential coupling of piperazine and cyclopropanecarbonyl units. While this method reduces purification steps, it offers lower yields (∼40%) due to incomplete resin reactions.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) accelerates the piperazine acylation step, improving yields to 65%. However, scalability remains a limitation.

Challenges and Optimization Strategies

  • Cyclopropane Stability : The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening.
  • Piperazine Basicity : Selective acylation of the secondary amine requires precise stoichiometry to avoid over-acylation.
  • Purification Complexity : Intermediate polarities demand gradient elution (e.g., 25% ethyl acetate/iso-hexane).

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